[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride is a chemical compound characterized by its unique bicyclic structure and functional groups. This compound is classified under sulfonyl chlorides, which are known for their reactivity in various organic transformations.
The compound can be sourced from specialized chemical suppliers and research institutions that provide high-purity compounds for scientific research. Its molecular formula is C8H11ClO3S, and it has a molecular weight of 210.69 g/mol.
This compound belongs to the class of sulfonyl chlorides, which are derivatives of sulfonic acids where the hydroxyl group is replaced by a chlorine atom. Sulfonyl chlorides are widely used as reagents in organic synthesis due to their ability to introduce sulfonyl groups into various substrates.
The synthesis of [(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride typically involves several steps:
The reaction conditions must be carefully controlled to ensure high yields and purity:
The molecular structure of [(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride features a complex bicyclic framework with a methanesulfonyl chloride functional group attached to one of the carbon atoms in the ring system.
C(C1C2C(C(C1)C(=O)O)C(=O)O)C(=O)O
indicating its stereochemistry and connectivity.The compound can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism by which [(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride exerts its effects involves:
The compound has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2